4-(1H-Pyrazol-1-yl)benzohydrazide
Overview
Description
4-(1H-Pyrazol-1-yl)benzohydrazide is an organic compound with the molecular formula C10H10N4O. It is characterized by the presence of a pyrazole ring attached to a benzohydrazide moiety.
Mechanism of Action
Target of Action
It is often used as a research chemical and a building block in pharmaceutical testing , suggesting that it may interact with a variety of biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-yl)benzohydrazide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-yl)benzohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with benzohydrazide under palladium-catalyzed coupling conditions . Another method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable palladium-catalyzed coupling reactions, which are commonly used in the pharmaceutical industry for the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1H-Pyrazol-1-yl)benzohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Benzohydrazide derivatives containing dihydropyrazoles
Uniqueness
4-(1H-Pyrazol-1-yl)benzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-(1H-Pyrazol-1-yl)benzohydrazide (CAS No. 140837-47-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound consists of a benzohydrazide moiety linked to a pyrazole ring. The presence of these functional groups contributes to its biological activities, particularly in cancer and microbial inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of benzohydrazide, including those with pyrazole rings, showed potent activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.15 to 0.46 μM .
Case Study: Antiproliferative Effects
Compound | Cell Line | IC50 (μM) |
---|---|---|
H20 | A549 | 0.46 |
H20 | MCF-7 | 0.29 |
H20 | HeLa | 0.15 |
H20 | HepG2 | 0.21 |
The mechanism underlying these effects involves the induction of apoptosis, as evidenced by increased Annexin V-FITC/PI uptake in treated cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Various studies have evaluated its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. One notable finding was that certain derivatives displayed significant antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .
Antimicrobial Efficacy Summary
Bacterial Strain | Activity Observed |
---|---|
E. coli | Significant |
S. aureus | Significant |
Candida albicans | Moderate |
Research Findings on Biological Activities
A comprehensive review of pyrazole derivatives highlighted their broad range of biological activities, including anti-inflammatory, anti-tubercular, and anti-fungal properties . The structural modifications of the pyrazole ring have been shown to enhance specific activities, making it a versatile scaffold in drug design.
Properties
IUPAC Name |
4-pyrazol-1-ylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-10(15)8-2-4-9(5-3-8)14-7-1-6-12-14/h1-7H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIZRKQKIZLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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